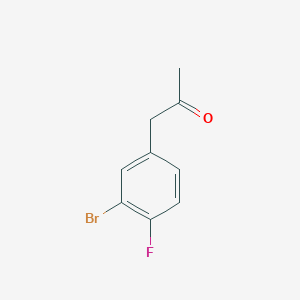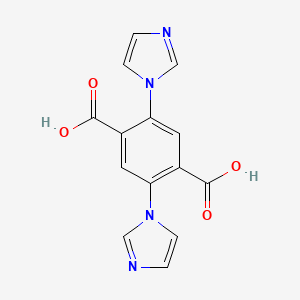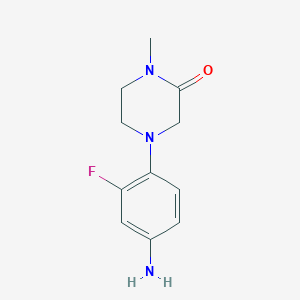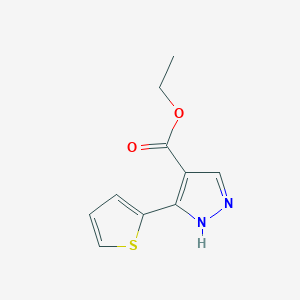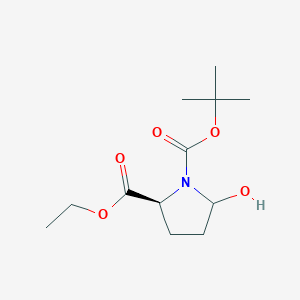![molecular formula C9H18ClFN2O2 B3113256 Tert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl CAS No. 1946010-87-2](/img/structure/B3113256.png)
Tert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl
Overview
Description
Tert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl is a chemical compound that features a tert-butyl group, a fluoropyrrolidine moiety, and a methylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl typically involves the following steps:
Formation of the Fluoropyrrolidine Moiety: The fluoropyrrolidine moiety can be synthesized through the fluorination of a pyrrolidine derivative using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Carbamate Formation: The fluoropyrrolidine derivative is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein labeling.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrrolidine moiety can form hydrogen bonds and electrostatic interactions with active sites, while the carbamate group can act as a reversible inhibitor by forming a covalent bond with the target enzyme. This dual interaction enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl n-{[(2r,4s)-4-chloropyrrolidin-2-yl]methylcarbamate hcl}
- Tert-butyl n-{[(2r,4s)-4-bromopyrrolidin-2-yl]methylcarbamate hcl}
- Tert-butyl n-{[(2r,4s)-4-iodopyrrolidin-2-yl]methylcarbamate hcl}
Uniqueness
Tert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s stability and reactivity compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size contribute to stronger hydrogen bonding and increased metabolic stability, making it a valuable compound in drug design and other applications.
Properties
IUPAC Name |
tert-butyl N-[(2R,4S)-4-fluoropyrrolidin-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O2.ClH/c1-9(2,3)14-8(13)12-7-4-6(10)5-11-7;/h6-7,11H,4-5H2,1-3H3,(H,12,13);1H/t6-,7+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWUIZFTJYUONQ-UOERWJHTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CN1)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CN1)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Iodopyrazolo[1,5-a]pyridine](/img/structure/B3113177.png)
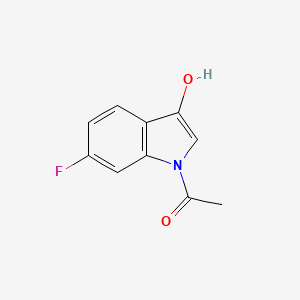
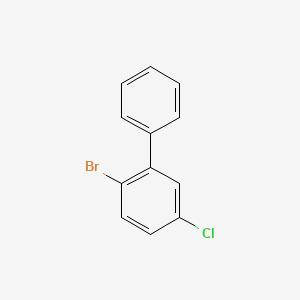
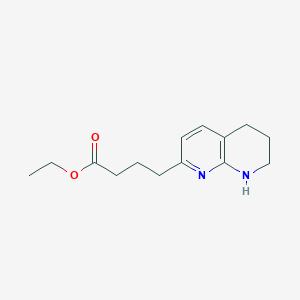
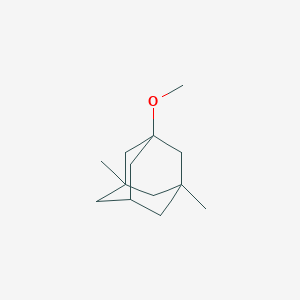
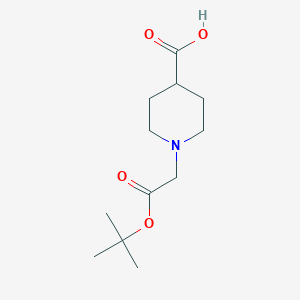
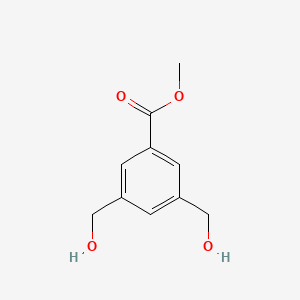
![1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B3113202.png)
